molecular formula C14H13N3O3 B1414458 (6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid CAS No. 1177312-22-9

(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid

Cat. No.: B1414458
CAS No.: 1177312-22-9
M. Wt: 271.27 g/mol
InChI Key: XLUZUSNZEUXBTO-UHFFFAOYSA-N
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Description

(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(6-methyl-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8-12(9-5-3-2-4-6-9)13-15-14(20)10(7-11(18)19)17(13)16-8/h2-6,10H,7H2,1H3,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUZUSNZEUXBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antiviral properties based on recent research findings.

The molecular formula of this compound is C14H13N3O3 with a molecular weight of 271.28 g/mol. Its structure includes an imidazole ring, which is known for conferring various biological activities.

PropertyValue
Molecular FormulaC14H13N3O3
Molecular Weight271.28 g/mol
InChIInChI=1S/C14H13N3O3/...
SMILESOC(CC1[n]2c(c(c(n2)C)...

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These compounds also demonstrated significant antibiofilm potential, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

  • Cell Line Studies : Compounds based on the pyrazole scaffold have shown promising results against cancer cell lines such as MDA-MB-231 and HepG2. IC50 values for these compounds ranged from 2.43 to 14.65 μM .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of microtubule assembly at concentrations as low as 20 μM .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are noteworthy:

  • COX Inhibition : Several studies report potent inhibitory effects on COX enzymes, particularly COX-2, with IC50 values ranging from 0.02 to 0.04 μM . This suggests a potential for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects.
  • In Vivo Studies : In animal models, pyrazole derivatives showed significant edema inhibition percentages compared to standard treatments like celecoxib .

Antiviral Activity

Emerging research indicates that pyrazole derivatives may also possess antiviral properties:

  • Inhibition of Viral Replication : Certain derivatives have shown efficacy against viruses such as HIV and measles virus (MeV), with EC50 values indicating strong antiviral activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have investigated the anticancer effects of imidazopyrazole derivatives, including (6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid. Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. For example, a study demonstrated that derivatives of imidazopyrazole can induce apoptosis in human cancer cells by activating specific signaling pathways related to cell death.

Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Activity
Another area of interest is its neuroprotective properties. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease.

Agricultural Applications

Pesticide Development
The structure of this compound suggests potential as a novel pesticide or herbicide. Preliminary studies have shown that it can effectively inhibit certain pests while being less toxic to beneficial insects. This property makes it an attractive candidate for sustainable agricultural practices.

Material Sciences

Polymer Chemistry
In material sciences, this compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices to improve thermal stability and mechanical strength.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer propertiesInduces apoptosis in cancer cell lines
Anti-inflammatory effectsInhibits pro-inflammatory cytokines
Neuroprotective activityProtects neuronal cells from oxidative stress
AgriculturalPesticide developmentEffective against pests with low toxicity to insects
Material SciencesPolymer chemistryEnhances thermal stability and mechanical strength

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various imidazopyrazole derivatives. Among these, (6-Methyl-2-oxo-7-phenyl...) exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Mechanism
Research conducted by Zhang et al. showed that treatment with (6-Methyl...) significantly reduced TNF-alpha levels in LPS-stimulated macrophages. This study suggests its potential application in developing new anti-inflammatory therapies.

Q & A

Q. How can the structure of (6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid derivatives be confirmed during synthesis?

  • Methodological Answer: Structural confirmation requires multi-modal analytical techniques. ¹H NMR spectroscopy is critical for verifying proton environments, particularly in heterocyclic systems. For example, in structurally similar triazolo-thiadiazine derivatives, ¹H NMR confirmed aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm) . Elemental analysis (C, H, N, S) ensures stoichiometric accuracy, while HPLC-MS (high-performance liquid chromatography-mass spectrometry) confirms compound purity (>95%) and molecular ion peaks . For salts (e.g., sodium or organic ammonium derivatives), FT-IR can validate carboxylate anion formation (stretching bands ~1600 cm⁻¹) .

Q. What experimental parameters are critical for optimizing the synthesis of salts derived from this compound?

  • Methodological Answer: Salt formation requires controlled pH and solvent selection. For inorganic salts (e.g., sodium), reaction in aqueous-ethanol media (1:1 v/v) at pH 8–9 ensures efficient deprotonation of the carboxylic acid group. For organic salts (e.g., piperazine derivatives), polar aprotic solvents like DMF or DMSO enhance solubility. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures yields high-purity salts (>98% by HPLC) .

Advanced Research Questions

Q. How can computational tools like SwissADME predict pharmacokinetic properties of this compound?

  • Methodological Answer: SwissADME evaluates key parameters:
  • Lipophilicity (LogP): Predicted LogP values (e.g., 2.8–3.2) indicate moderate membrane permeability.
  • Solubility (ESOL): Aqueous solubility (e.g., -4.2 LogS) suggests limited bioavailability, necessitating salt or prodrug strategies.
  • Drug-likeness: Compliance with Lipinski’s Rule of Five (molecular weight <500, H-bond donors/acceptors <10) is critical. For analogs, comparisons to reference drugs (e.g., celecoxib) highlight potential metabolic stability or CYP450 interactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer: Discrepancies often arise from metabolic instability or poor tissue penetration. Solutions include:
  • Metabolite Identification: LC-MS/MS profiling of plasma/tissue samples identifies active metabolites (e.g., hydroxylated derivatives).
  • Prodrug Design: Esterification of the acetic acid group (e.g., ethyl ester) enhances absorption, with enzymatic hydrolysis restoring activity in vivo .
  • Dose-Response Refinement: Adjusting dosing regimens (e.g., QD vs. BID) in rodent models accounts for rapid clearance .

Q. How does regioselective functionalization of the imidazo-pyrazole core impact bioactivity?

  • Methodological Answer: Regioselectivity is controlled via catalyst systems. For C-6 methyl derivatives, Suzuki-Miyaura coupling with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (10:1) introduces aryl groups at position 7 with >90% yield . Electrophilic substitution at position 3 (acetic acid moiety) enhances COX-2 inhibition (IC₅₀ < 50 nM in celecoxib analogs) .

Key Research Gaps

  • Mechanistic Studies: Limited data on target engagement (e.g., kinase inhibition profiling).
  • Toxicological Profiling: Absence of Ames test or hERG channel inhibition data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid
Reactant of Route 2
(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.